

An In-depth Technical Guide to ATTO 610: Properties and Applications

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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148

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This technical guide provides a comprehensive overview of the fluorescent dye **ATTO 610**, with a focus on its core photophysical properties for researchers, scientists, and professionals in drug development. **ATTO 610** is a fluorescent label designed for life science applications, including the labeling of proteins, DNA, and RNA.^{[1][2][3][4]} It is characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.^{[1][2][3][4]}

Core Photophysical and Chemical Properties

ATTO 610 is a cationic dye that carries a net positive charge of +1 after being coupled to a substrate.^{[1][2]} It is moderately hydrophilic and soluble in polar solvents such as acetonitrile, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).^{[1][3]} A key characteristic is its pH sensitivity; the dye is stable up to pH 8 but shows slow degradation at higher pH levels.^{[1][2][4]}

The strong light absorption and high fluorescence make **ATTO 610** a suitable candidate for high-sensitivity detection, including single-molecule studies.^{[1][3]}

Quantitative Data Summary

The optical properties of the carboxy derivative of **ATTO 610** have been determined in aqueous solutions, such as phosphate-buffered saline (PBS) at pH 7.4.^{[1][2]} The key quantitative data are summarized in the table below for easy reference.

Property	Value	Notes
Molar Extinction Coefficient (ϵ_{max})	1.5 x 10 ⁵ M ⁻¹ cm ⁻¹	At the absorption maximum. [1] [2] [3] [5]
Absorption Maximum (λ_{abs})	616 nm	In PBS, pH 7.4. [1] [2] [5]
Emission Maximum (λ_{fl})	633 nm	In PBS, pH 7.4. [1] [2] [5]
Fluorescence Quantum Yield (η_{fl})	70 %	[1] [2]
Fluorescence Lifetime (τ_{fl})	3.2 ns	[1] [2]
Correction Factor (CF260)	0.03	For determination of dye-DNA conjugate labeling. [1] [2] [6]
Correction Factor (CF280)	0.06	For determination of dye-protein conjugate labeling. [1] [2] [6]

Experimental Protocols

1. General Protocol for Determining Molar Extinction Coefficient

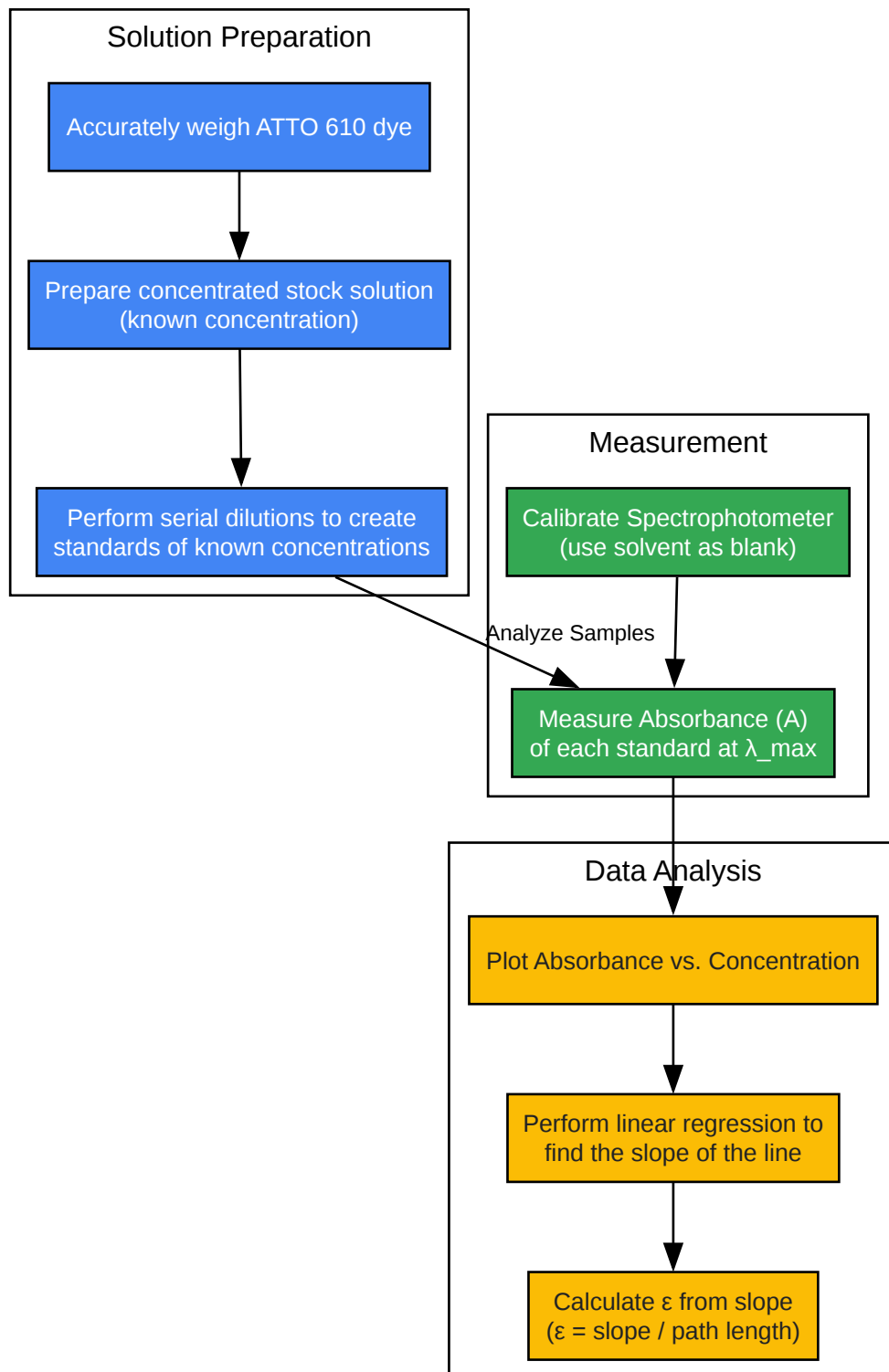
The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, $A = \epsilon bc$, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.

Methodology:

- **Preparation of Stock Solution:** Prepare a concentrated stock solution of **ATTO 610** (carboxy derivative) of a precisely known concentration in a suitable solvent (e.g., DMSO or PBS, pH 7.4). This requires accurate weighing of the dye.
- **Serial Dilutions:** Perform a series of dilutions from the stock solution to create several solutions of decreasing, known concentrations.
- **Spectrophotometer Measurement:**

- Use a calibrated spectrophotometer to measure the absorbance of each dilution at the absorption maximum of **ATTO 610** (~616 nm).
- Use the same solvent as a blank to zero the spectrophotometer before measurements.
- Data Analysis:
 - Plot the measured absorbance (A) on the y-axis against the molar concentration (c) on the x-axis.
 - The resulting plot should be a straight line passing through the origin, confirming the Beer-Lambert law holds in this concentration range.
 - The molar extinction coefficient (ϵ) is calculated from the slope of this line (slope = ϵb). With a path length (b) of 1 cm, the slope is equal to ϵ .

Workflow for Molar Extinction Coefficient Determination

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Workflow for determining the molar extinction coefficient.

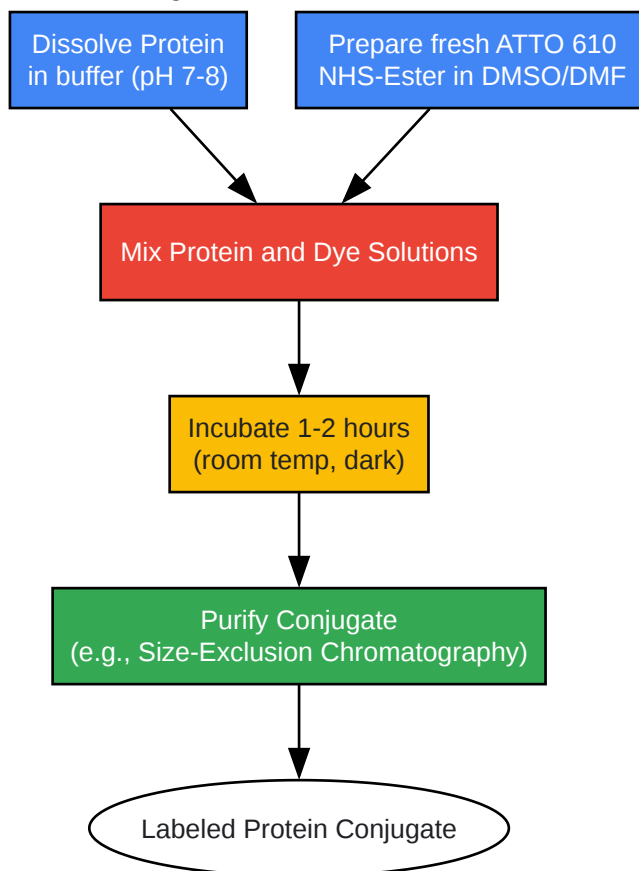
2. General Protocol for Biomolecule Labeling

ATTO 610 is available in several reactive forms, such as NHS-ester for labeling primary amines and maleimide for labeling sulfhydryl groups.^{[1][3]}

NHS-Ester Labeling of Proteins:

- Dissolve the protein to be labeled in a suitable buffer (e.g., phosphate or bicarbonate buffer) at a pH between 7 and 8.
- Prepare a fresh stock solution of **ATTO 610** NHS-ester in anhydrous DMSO or DMF immediately before use.^{[1][3]}
- Add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized but typically ranges from 5:1 to 20:1.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Separate the labeled protein conjugate from the unreacted free dye using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.

Protein Labeling Workflow with ATTO 610 NHS-Ester



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Workflow for labeling proteins with **ATTO 610** NHS-Ester.

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